Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Description
Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a methyl ester group at position 3, a cyano group at position 5, a 4-methoxyphenyl substituent at position 1, and a methyl group at position 2.
Properties
IUPAC Name |
methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-12(8-16)14(19)18(17-13(9)15(20)22-3)10-4-6-11(21-2)7-5-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGAJYVTOHZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-1,4-Diketone Cyclization
A classical approach involves condensing 4-methoxyphenylhydrazine with a 1,4-diketone precursor. For example, reacting ethyl 3-methyl-4-oxopent-2-enoate with 4-methoxyphenylhydrazine in ethanol under reflux yields the 1,6-dihydropyridazine intermediate. Subsequent oxidation with MnO₂ introduces the 6-oxo group. However, this method struggles with regioselectivity due to competing enolization pathways, often producing mixtures of C4 and C5 substituted isomers.
Diels-Alder Reactions with Tetrazines
Modern protocols leverage inverse electron-demand Diels-Alder (IEDDA) reactions between 1,2,4,5-tetrazines and electron-rich dienophiles. For instance, 3-phenyl-1,2,4,5-tetrazine reacts with alkynyl sulfoxides (e.g., diphenyl(p-tolylethynyl)phosphane) in toluene at 110°C to form pyridazines with excellent regiocontrol. Adapting this method, the use of 3-(4-methoxyphenyl)-1,2,4,5-tetrazine and a functionalized alkynyl ester could directly install the C3 methyl ester and C4 methyl groups in a single step. Yields in analogous systems reach 52–82%.
Introduction of the C5 Cyano Group
Malononitrile as a C1 Synthon
Iodine-promoted [3 + 1 + 1 + 1] cyclizations enable the incorporation of malononitrile as a C1 fragment. In a representative procedure, aryl methyl ketones, malononitrile, and 5-aminopyrazoles undergo I₂-mediated cyclization to form pyrazolo[3,4-b]pyridines. Translating this to pyridazine synthesis, 4-methoxyacetophenone could serve as the aryl methyl ketone, reacting with malononitrile and a hydrazine derivative to assemble the cyano-substituted pyridazine core. This method avoids pre-functionalization and achieves nitrile installation in 67–89% yields.
Cyanation of Preformed Pyridazines
Post-cyclization cyanation using CuCN or Pd-catalyzed cross-coupling offers an alternative. For example, bromination at C5 followed by Rosenmund-von Braun reaction with CuCN in DMF at 150°C introduces the cyano group. However, this two-step sequence often suffers from moderate efficiency (45–60% yield) and requires harsh conditions.
Methyl Ester Installation and Functional Group Interconversion
Esterification of Carboxylic Acid Intermediates
Hydrolysis of a nitrile to a carboxylic acid (via acidic or basic conditions) followed by esterification with methanol and H₂SO₄ provides the C3 methyl ester. For instance, treating 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid with methanol and catalytic H₂SO₄ under reflux affords the ester in 85–92% yield.
Direct Use of Methyl Acetoacetate Derivatives
Incorporating methyl acetoacetate as a building block during cyclization streamlines synthesis. In a one-pot procedure, methyl 3-(4-methoxyphenylhydrazono)pentane-2,4-dionate undergoes thermal cyclization in xylene at 150°C, simultaneously forming the pyridazine ring and installing the methyl ester. This method reduces purification steps and achieves 74% yield.
Optimization of Reaction Conditions and Catalytic Systems
Solvent and Temperature Effects
Catalytic Enhancements
- Iodine catalysis : Enables C–C bond cleavage in malononitrile, facilitating [3 + 1 + 1 + 1] cyclizations.
- Palladium catalysts : Pd(OAc)₂ aids in deprotection steps, such as removing thioether groups during final functionalization.
Purification and Characterization
Chromatographic Techniques
Preparative TLC with hexane/EtOAc (2:1 to 1:2) effectively isolates intermediates, while flash chromatography resolves diastereomers.
Crystallization Strategies
Sherwood oil/water mixtures induce crystallization of crude products, achieving >98% purity after recrystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyridazine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the methoxyphenyl moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Pyridazine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations.
Structural Analogues and Substituent Effects
Ester Group Variations
Replacing the methyl ester with an ethyl ester slightly increases molecular weight and hydrophobicity (logP). For example:
- Methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (MW: 287.25, logP: ~2.2) .
- Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (MW: 301.28, logP: 2.227) . The ethyl group marginally enhances lipophilicity, which may influence membrane permeability in biological systems.
Aromatic Substituent Effects
The nature of the aryl group at position 1 significantly impacts melting points and synthesis yields:
Key Observations :
- Polar substituents (e.g., -OH in 12d) increase melting points due to hydrogen bonding, while electron-donating groups (e.g., -OCH₃ in 12e) result in moderate melting points .
- Electron-withdrawing groups (e.g., -CF₃ in 12c) reduce synthetic yields (52%), likely due to steric or electronic hindrance during cyclization .
Physicochemical and Pharmacological Implications
Biological Activity
Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.
Molecular Structure and Composition:
- Molecular Formula: C15H13N3O4
- Molecular Weight: 299.28 g/mol
- IUPAC Name: this compound
- CAS Number: 339018-17-6
The compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms, along with cyano and methoxy functional groups that contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring: This is achieved through cyclization reactions of appropriate precursors.
- Introduction of Functional Groups: Cyano and methoxy groups are introduced via substitution reactions.
- Purification: Techniques such as recrystallization or chromatography are used to obtain high-purity products.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of functional groups allows for specific interactions such as:
- Hydrogen Bonding: Facilitates binding to enzymes or receptors.
- Hydrophobic Interactions: Enhances affinity for lipid membranes.
These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.
- Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, reducing symptoms in models of inflammation.
- Antitumor Potential: In vitro studies have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
Q & A
Q. Yield Optimization :
- Temperature control during cyclization (60–80°C) minimizes side reactions.
- Catalysts like trisodium citrate dihydrate enhance regioselectivity in substitution steps .
- Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: How can spectroscopic and chromatographic methods be optimized for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (δ 6.8–8.2 ppm).
- ¹³C NMR identifies carbonyl (C=O, ~165–170 ppm) and cyano (C≡N, ~115 ppm) groups .
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min flow rate.
- Retention time (~8–10 min) is calibrated against standards .
- Mass Spectrometry (MS) :
- Electrospray ionization (ESI+) detects the molecular ion peak [M+H]⁺ at m/z ~342 .
Advanced: What computational methods are employed to predict reactivity and design synthesis pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition states for cyclization and substitution reactions .
- Fukui indices identify electrophilic/nucleophilic sites on the pyridazine ring .
- Reaction Path Search :
- ICReDD’s workflow integrates computed reaction pathways (e.g., using GRRM17 software) with experimental validation to prioritize high-yield routes .
- Solvent Effects :
- COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMF) for solubility and reaction kinetics .
Advanced: How does this compound interact with biological targets, and what in vitro assays are used to evaluate its activity?
Methodological Answer:
- Target Identification :
- Enzyme Inhibition Assays :
- Dose-response curves (IC₅₀) are generated using fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cytotoxicity Screening :
Advanced: What strategies resolve contradictory data in thermal stability studies of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) :
- Decomposition onset temperatures (T₀) are measured under nitrogen (heating rate: 10°C/min). Contradictions arise from moisture absorption; pre-drying samples at 100°C for 2 hr ensures consistency .
- Differential Scanning Calorimetry (DSC) :
- Melting points (Tm) vary due to polymorphism. Recrystallization from ethyl acetate/hexane yields a single crystalline form .
- Statistical Design of Experiments (DoE) :
- Full factorial designs (factors: heating rate, sample mass) identify significant variables affecting stability data .
Advanced: How do structural modifications (e.g., substituent variation) affect pharmacological activity compared to analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Comparative Assays :
- Parallel artificial membrane permeability assays (PAMPA) quantify absorption differences between analogs .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (evidenced by Safety Data Sheet recommendations) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
